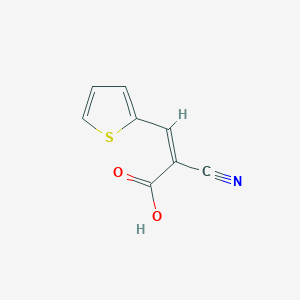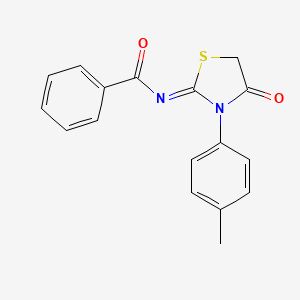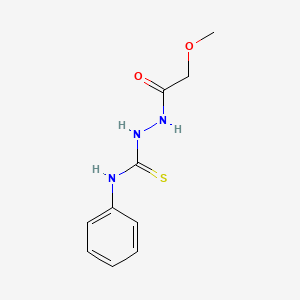
2-Cyano-3-(2-thienyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-(2-thienyl)acrylic acid: is a synthetic organic compound with the molecular formula C8H5NO2S It is characterized by the presence of a cyano group (-CN) and a thienyl group (a sulfur-containing five-membered ring) attached to an acrylic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(2-thienyl)acrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2-thiophenecarboxaldehyde with cyanoacetic acid in the presence of a base such as piperidine or pyridine. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-Cyano-3-(2-thienyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-Cyano-3-(2-thienyl)acrylic acid has found applications in various scientific research fields, including:
作用機序
The mechanism of action of 2-Cyano-3-(2-thienyl)acrylic acid varies depending on its application. In the context of MALDI mass spectrometry, the compound acts as a proton/cation or electron-transfer matrix, facilitating the ionization of analytes for mass spectrometric analysis . In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the observed biological effects.
類似化合物との比較
3-(2-Thienyl)acrylic acid: Used as a phenylalanine derivative with improved intestinal absorption of insulin.
2,5-Dihydroxybenzoic acid (DHB): A conventional MALDI matrix used for similar applications.
Dithranol (DT): Another MALDI matrix with comparable properties.
Uniqueness: 2-Cyano-3-(2-thienyl)acrylic acid stands out due to its ability to serve as a versatile MALDI matrix for a wide range of analytes, providing high signal-to-noise ratios and spectral resolutions . Its unique combination of functional groups also allows for diverse chemical reactivity, making it a valuable compound in synthetic organic chemistry.
特性
分子式 |
C8H5NO2S |
|---|---|
分子量 |
179.20 g/mol |
IUPAC名 |
(Z)-2-cyano-3-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H5NO2S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H,10,11)/b6-4- |
InChIキー |
QYGBYAQGBVHMDD-XQRVVYSFSA-N |
異性体SMILES |
C1=CSC(=C1)/C=C(/C#N)\C(=O)O |
正規SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]-](/img/structure/B11972044.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972047.png)
![Benzyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972052.png)
![isobutyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972053.png)

![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11972065.png)
![9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11972066.png)

![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972072.png)
